2-bromo-7-iodo-9,9-dimethyl-9H-fluorene
Overview
Description
2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene is a halogenated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine and iodine atoms at the 2nd and 7th positions, respectively, and two methyl groups at the 9th position. It exhibits unique chemical and physical properties due to its structural features, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized by direct halogenation of fluorene using bromine and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-bromofluorene with iodomethane in the presence of aluminum chloride (AlCl3) as a catalyst. This reaction is performed under anhydrous conditions to avoid hydrolysis of the reagents.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones and hydroquinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydrobrominated and hydroiodinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) and sodium bromide (NaBr) are employed, often in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Hydrobrominated and hydroiodinated derivatives.
Substitution: Derivatives with different nucleophiles replacing the halogen atoms.
Scientific Research Applications
2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes for imaging and diagnostics.
Industry: The compound is utilized in the production of advanced materials, such as non-linear optical materials and organic semiconductors.
Mechanism of Action
The mechanism by which 2-bromo-7-iodo-9,9-dimethyl-9H-fluorene exerts its effects depends on its specific application. For example, in fluorescent imaging, the compound's fluorescence properties are harnessed to visualize biological structures. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-9,9-dimethylfluorene: Lacks the iodine atom.
7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene: Bromine and iodine positions are reversed.
9,9-Dimethylfluorene: No halogen atoms.
Uniqueness: 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the bromine and iodine atoms, which significantly influences its chemical reactivity and physical properties compared to its similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and development.
Properties
IUPAC Name |
2-bromo-7-iodo-9,9-dimethylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrI/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXUVZPMEXKUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670196 | |
Record name | 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319906-45-1 | |
Record name | 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.